molecular formula C9H15NO2 B12236314 1-Cyclobutanecarbonylpyrrolidin-3-ol

1-Cyclobutanecarbonylpyrrolidin-3-ol

Cat. No.: B12236314
M. Wt: 169.22 g/mol
InChI Key: FJMGYBCWBAKQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutanecarbonylpyrrolidin-3-ol is an organic compound that features a cyclobutane ring attached to a pyrrolidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, cyclobutanone can be synthesized through the oxidation of cyclopropylcarbinol using chromium trioxide in an acidic medium . This cyclobutanone can then be reacted with pyrrolidine derivatives to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutanecarbonylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-Cyclobutanecarbonylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclobutanecarbonylpyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclobutane and pyrrolidine rings provide structural stability and specificity. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

    Cyclobutanone: Shares the cyclobutane ring but lacks the pyrrolidine moiety.

    Pyrrolidin-3-ol: Contains the pyrrolidine ring with a hydroxyl group but lacks the cyclobutane ring.

Uniqueness: 1-Cyclobutanecarbonylpyrrolidin-3-ol is unique due to its combination of cyclobutane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

cyclobutyl-(3-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C9H15NO2/c11-8-4-5-10(6-8)9(12)7-2-1-3-7/h7-8,11H,1-6H2

InChI Key

FJMGYBCWBAKQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.